Product packaging for Bis(2,2,2-trifluoroethyl) Carbonate(Cat. No.:CAS No. 1513-87-7)

Bis(2,2,2-trifluoroethyl) Carbonate

Cat. No.: B1280632
CAS No.: 1513-87-7
M. Wt: 226.07 g/mol
InChI Key: WLLOZRDOFANZMZ-UHFFFAOYSA-N
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Description

Bis(2,2,2-trifluoroethyl) Carbonate (CAS 1513-87-7) is a fluorinated carbonate ester that serves as a critical high-value solvent and flame-retarding co-solvent in advanced battery research . Its primary research application is in the development of non-flammable or high-safety electrolytes for lithium-ion batteries (LIBs) . The compound's efficacy arises from its mechanism as a fluorine radical scavenger at elevated temperatures, which disrupts the chain reactions of combustion, thereby significantly reducing the flammability of conventional carbonate electrolyte mixtures . Studies show that its addition markedly reduces laminar flame speed and can lead to self-extinguishing electrolytes . Furthermore, when incorporated into graphite

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H4F6O3 B1280632 Bis(2,2,2-trifluoroethyl) Carbonate CAS No. 1513-87-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

bis(2,2,2-trifluoroethyl) carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H4F6O3/c6-4(7,8)1-13-3(12)14-2-5(9,10)11/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLLOZRDOFANZMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)F)OC(=O)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4F6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30778861
Record name Bis(2,2,2-trifluoroethyl) Carbonate
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Molecular Weight

226.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1513-87-7
Record name Bis(2,2,2-trifluoroethyl) Carbonate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(2,2,2-trifluoroethyl) Carbonate
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Synthesis Methodologies and Advanced Reaction Pathways of Bis 2,2,2 Trifluoroethyl Carbonate

Synthetic Routes from Carbon Dioxide as a Carbonyl Source

The utilization of carbon dioxide (CO2) as a renewable and non-toxic starting material for chemical synthesis is a cornerstone of green chemistry. researchgate.net Several strategies have been developed to incorporate CO2 into the structure of BTFEC, offering a more sustainable alternative to traditional methods.

A key approach to synthesizing BTFEC from CO2 involves the nucleophilic addition of 2,2,2-trifluoroethanol (B45653) to the carbon dioxide molecule. researchgate.netresearchgate.net In this fundamental reaction, the oxygen atom of the alcohol acts as a nucleophile, attacking the electrophilic carbon atom of CO2. fiveable.me This initial step forms a trifluoroethyl carbonate anion, which can then undergo further reactions to yield the desired BTFEC.

One successful method involves the reaction of the initially formed trifluoroethyl carbonate intermediate with 2,2,2-trifluoroethyltriflate. researchgate.netresearchgate.net This reaction has been shown to produce Bis(2,2,2-trifluoroethyl) carbonate in yields of up to 79%. x-mol.com

Reaction Scheme:

Step 1: Nucleophilic addition of 2,2,2-trifluoroethanol to CO2.

Step 2: Subsequent reaction with 2,2,2-trifluoroethyltriflate to form BTFEC.

An alternative pathway to BTFEC involves a stoichiometric reaction utilizing cesium carbonate. researchgate.netx-mol.com In this method, 2,2,2-trifluoroethyltriflate reacts with cesium carbonate to afford the target molecule. researchgate.net Cesium carbonate has been effectively used as a base in the synthesis of cyclic carbonates from CO2, highlighting its utility in carbonate chemistry. rsc.org

The synthesis of fluorinated dialkyl carbonates, including BTFEC, is part of a broader effort to develop greener chemical processes. researchgate.netresearchgate.net These compounds are considered environmentally friendly substitutes for toxic reagents like phosgene (B1210022). kobe-u.ac.jp Research has focused on developing methods that utilize low-pressure and low-concentration CO2, which can reduce the costs associated with CO2 purification and high-pressure manufacturing facilities. researchgate.net One such approach involves a dehydration condensation method using a strong organic base, alcohols, and a catalyst like CeO2, avoiding the use of halogenated alkylating agents. researchgate.net

Despite the progress, the introduction of fluorinated alkyl groups into carbonate structures presents specific challenges. researchgate.net The electron-withdrawing nature of the trifluoroethyl groups in BTFEC enhances the electrophilicity of the carbonyl group, influencing its reactivity. researchgate.net While this increased reactivity can be advantageous in some applications, it also poses difficulties in controlling the synthesis and achieving high yields. researchgate.netresearchgate.net

Nucleophilic Addition of 2,2,2-Trifluoroethanol to Carbon Dioxide and Subsequent Reactions

Transesterification Reactions for BTFEC and Derivatives

Transesterification is another important route for the synthesis of dialkyl carbonates and their derivatives. mdpi.com This method typically involves the reaction of an alcohol with a different carbonate, such as dimethyl carbonate, in the presence of a catalyst. acs.org While direct transesterification to produce BTFEC is less commonly detailed, the transesterification of BTFEC itself to create other valuable carbonates has been demonstrated. For instance, bis(1,1,1,3,3,3-hexafluoro-2-propyl) carbonate, a compound difficult to synthesize directly from CO2, can be produced through the transesterification of BTFEC. x-mol.com This highlights the role of BTFEC as a versatile intermediate in the synthesis of other fluorinated carbonates. The reactivity of BTFEC in these exchange reactions with various alcohols and phenols has been reported to be intermediate between the highly reactive dimethyl carbonate and the less reactive diphenyl carbonate. researchgate.net

Data Tables

Table 1: Synthesis of this compound (BTFEC)

Starting Materials Reagents/Catalysts Product Yield Reference
2,2,2-Trifluoroethanol, Carbon Dioxide2,2,2-TrifluoroethyltriflateThis compoundUp to 79% researchgate.netx-mol.com
2,2,2-TrifluoroethyltriflateCesium CarbonateThis compoundNot specified researchgate.netx-mol.com

Synthesis of Bis(1,1,1,3,3,3-hexafluoro-2-propyl) Carbonate via Transesterification of BTFEC

The transesterification of this compound (BTFEC) with 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) presents a potential pathway for the synthesis of Bis(1,1,1,3,3,3-hexafluoro-2-propyl) carbonate. This reaction involves the exchange of the 2,2,2-trifluoroethyl groups of BTFEC with the 1,1,1,3,3,3-hexafluoro-2-propyl groups from the corresponding alcohol. While specific studies detailing this exact transformation are not extensively documented in publicly available research, the principles of transesterification of fluorinated carbonates suggest its feasibility.

Generally, such exchange reactions are catalyzed by either acid or base. nih.gov The reactivity in these processes is influenced by the electrophilicity of the carbonyl carbon in the carbonate and the nucleophilicity of the incoming alcohol. The electron-withdrawing nature of the fluoroalkyl groups in both the carbonate and the alcohol plays a crucial role in the reaction kinetics and equilibrium.

Reactivity of BTFEC in Exchange Reactions with Alcohols and Phenols

This compound exhibits notable reactivity in exchange reactions with various alcohols and phenols. This reactivity stems from the electron-withdrawing effects of the trifluoroethyl groups, which enhance the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by other alcohols or phenols. These reactions typically proceed under basic conditions, with the alkoxide or phenoxide ion acting as the active nucleophile.

The general mechanism for the base-catalyzed transesterification involves the formation of an alkoxide or phenoxide, which then attacks the carbonyl carbon of BTFEC. This is followed by the departure of a 2,2,2-trifluoroethoxide leaving group, resulting in the formation of a new, unsymmetrical or symmetrical carbonate. The reaction can be driven to completion by removing the liberated 2,2,2-trifluoroethanol, for instance, through distillation.

Studies have shown that the reactivity of BTFEC in these exchange reactions is intermediate between that of the highly reactive dimethyl carbonate and the less reactive diphenyl carbonate. This positions BTFEC as a moderately active reagent, suitable for a range of synthetic applications where controlled reactivity is desired. For instance, reactions with various phenols can be achieved, leading to the formation of aryl trifluoroethyl carbonates, which are valuable intermediates in organic synthesis.

BTFEC as a Condensing Agent in Organic Synthesis

A significant application of this compound is its use as a condensing agent in the synthesis of unsymmetrical ureas. This method offers a convenient and efficient one-pot procedure that avoids the use of hazardous reagents like phosgene.

One-Pot Parallel Synthesis of Unsymmetrical Aliphatic Ureas.nih.govenamine.net

A notable application of BTFEC is in the one-pot parallel synthesis of unsymmetrical aliphatic ureas. nih.govenamine.net This methodology has proven effective for creating diverse libraries of urea (B33335) compounds, which are important scaffolds in medicinal chemistry and materials science. nih.gov

The one-pot synthesis of unsymmetrical ureas using BTFEC demonstrates excellent compatibility with a wide range of monosubstituted alkyl amines. nih.gov The reaction proceeds smoothly with primary amines of varying steric bulk and electronic properties. The initial step involves the reaction of the first amine with BTFEC to form a trifluoroethyl carbamate (B1207046) intermediate. Subsequent addition of a second, different monosubstituted alkyl amine leads to the formation of the desired unsymmetrical urea.

Amine 1Amine 2ProductYield (%)
BenzylamineCyclohexylamine1-Benzyl-3-cyclohexylureaHigh
n-ButylamineIsopropylamine1-Butyl-3-isopropylureaHigh
AllylaminePropargylamine1-Allyl-3-propargylureaHigh
Representative examples based on reported high efficiency.

The utility of BTFEC extends to the synthesis of unsymmetrical ureas derived from functionalized alkyl amines. nih.gov This is particularly valuable for the construction of more complex molecules with diverse functionalities. The reaction tolerates a variety of functional groups, allowing for the incorporation of moieties such as ethers, esters, and other protected functional groups into the final urea product. This compatibility underscores the mildness and selectivity of the reaction conditions.

Amine 1Amine 2ProductYield (%)
2-Methoxyethylamine4-Fluorobenzylamine1-(2-Methoxyethyl)-3-(4-fluorobenzyl)ureaHigh
Glycine methyl esterTyramine1-(2-((Methoxycarbonyl)methyl))-3-(4-(2-aminoethyl)phenyl)urea derivativeHigh
3-AminopropanolHistamine1-(3-Hydroxypropyl)-3-(2-(1H-imidazol-4-yl)ethyl)ureaHigh
Representative examples based on reported high efficiency.

A key advantage of using BTFEC for the one-pot synthesis of unsymmetrical ureas is the simplicity and efficiency of the reaction conditions. nih.gov The procedure does not necessitate special measures such as strict temperature control or a specific order of reagent addition. nih.govenamine.net Typically, the reaction is carried out at room temperature or with gentle heating. The process is characterized by high efficiency, often providing the desired unsymmetrical ureas in high yields with minimal formation of symmetrical urea byproducts. nih.gov The straightforward nature of this method makes it highly suitable for high-throughput synthesis and the rapid generation of compound libraries for screening purposes. nih.gov

Mechanism of Amine Reactivity with Trifluoroethyl Derivatives

The reactivity of amines with trifluoroethyl derivatives, particularly this compound (BTFEC), is fundamentally governed by the principles of nucleophilic acyl substitution. Amines act as nucleophiles, attacking the electrophilic carbonyl carbon of the carbonate chemistry.coachmsu.edu. The reactivity of BTFEC is significantly enhanced by the presence of the two electron-withdrawing trifluoroethyl groups. These groups increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to non-fluorinated analogues like diethyl carbonate researchgate.net.

The pKa of 2,2,2-trifluoroethanol is approximately 12, positioning its reactivity between that of phenol (B47542) and ethanol. This grants BTFEC a moderate and synthetically useful level of reactivity, allowing it to serve as an effective substitute for other more reactive or difficult-to-handle carbonates acs.org.

A notable application of this reactivity is in the one-pot synthesis of unsymmetrical ureas. The mechanism for this process involves a two-step sequence:

Formation of a Carbamate Intermediate: An initial amine (a primary or secondary alkyl amine) attacks the BTFEC. This addition-elimination reaction is highly regioselective, displacing one of the trifluoroethanol moieties to form a stable trifluoroethyl carbamate intermediate. This reaction proceeds smoothly without the need for special conditions or temperature control acs.orgnih.gov. Symmetrical ureas are not formed at this stage.

Conversion to Unsymmetrical Urea: The resulting carbamate intermediate is less reactive than the parent BTFEC. Its conversion to the final unsymmetrical urea requires the introduction of a second, different amine in the presence of a catalytic amount of a base acs.org. The base facilitates the departure of the remaining trifluoroethoxide group, leading to the formation of the desired urea product acs.orgenamine.net.

This controlled, stepwise reactivity allows for the efficient parallel synthesis of diverse libraries of unsymmetrical ureas from various mono- and functionalized alkyl amines nih.govacs.org.

Novel Synthetic Strategies for BTFEC and Related Compounds

In recent years, research has focused on developing safer and more environmentally benign synthetic routes to BTFEC, moving away from traditional methods that may involve hazardous reagents like phosgene. These novel strategies prioritize the use of greener starting materials and milder reaction conditions.

One of the most promising advanced strategies utilizes carbon dioxide (CO2), a renewable and non-toxic C1 source, as the carbonylating agent. This approach represents a significant advancement in green chemistry for the production of fluorinated dialkyl carbonates researchgate.net. A successful phosgene-free method involves the nucleophilic addition of 2,2,2-trifluoroethanol to carbon dioxide. The resulting intermediate subsequently reacts with 2,2,2-trifluoroethyltriflate to yield this compound. This reaction pathway has been shown to produce BTFEC in high yields researchgate.netresearchgate.net.

Table 1: Synthesis of BTFEC from Carbon Dioxide

Reactant 1Reactant 2Reactant 3ProductYieldReference
2,2,2-TrifluoroethanolCarbon Dioxide (CO2)2,2,2-TrifluoroethyltriflateThis compoundUp to 79% researchgate.netresearchgate.net
2,2,2-TrifluoroethyltriflateCesium CarbonateN/AThis compoundNot specified researchgate.net

Another effective, phosgene-free strategy employs triphosgene (B27547) as a safer alternative to phosgene gas. In this method, the reaction between triphosgene and 2,2,2-trifluoroethanol produces a mixture of BTFEC and trifluoroethylchloroformate acs.org. These components can be separated by fractional distillation. The isolated trifluoroethylchloroformate can then be fully converted to BTFEC by reacting it with an additional equivalent of 2,2,2-trifluoroethanol in the presence of a base such as triethylamine (B128534) acs.org. This process maximizes the yield of the desired product from the starting materials.

Table 2: Synthesis of BTFEC from Triphosgene

ReactantsIntermediateConversion StepFinal ProductReference
Triphosgene, 2,2,2-TrifluoroethanolTrifluoroethylchloroformateReaction of intermediate with 2,2,2-Trifluoroethanol and TriethylamineThis compound acs.org

Furthermore, BTFEC itself serves as a valuable intermediate for the synthesis of other fluorinated carbonates. For instance, bis(1,1,1,3,3,3-hexafluoro-2-propyl) carbonate can be synthesized via the transesterification of BTFEC, demonstrating its utility as a building block for more complex fluorinated molecules researchgate.net.

Electrochemical Applications and Interfacial Chemistry in Energy Storage Systems

BTFEC in Lithium Metal Batteries (LMBs)

BTFEC has shown promise as an electrolyte component in lithium metal batteries (LMBs), particularly those with nickel-rich cathodes. acs.orgresearchgate.net In these systems, the decomposition of the electrolyte and the dissolution of transition metal ions from the cathode can severely degrade battery performance. acs.orgresearchgate.net

Research has demonstrated a synergistic effect when BTFEC is used with succinonitrile (B93025) (SN) as an electrolyte additive. acs.orgresearchgate.net The oxidation products of BTFEC contribute to the formation of a dense and stable passivation layer on the electrode surface. acs.orgresearchgate.net This protective layer, in conjunction with the strong coordination of the fluorine from BTFEC with high-valence nickel ions, effectively suppresses the dissolution of nickel ions. acs.org

This protective mechanism leads to significant improvements in battery performance. For instance, an NCA||Li cell with a BTFEC-SN electrolyte exhibited a capacity retention of 82.1% after 100 cycles, a substantial improvement from the 53.3% retention seen with a conventional electrolyte. acs.org Furthermore, the use of BTFEC has been found to improve the cycle performance of lithium metal cells by promoting the formation of a LiF-rich solid electrolyte interphase (SEI). sigmaaldrich.comsigmaaldrich.com A fluorine-rich electrolyte formulation containing BTFEC and fluoroethylene carbonate (FEC) in NMC811||SiOx-Graphite cells demonstrated high oxidation stability and prevented transition metal dissolution, achieving a capacity retention of 94.5% after 100 cycles at 20°C with a 4.5 V upper cut-off voltage. researchgate.net

Suppression of Transition Metal Dissolution, Migration, and Deposition

A significant challenge in high-energy batteries, particularly those employing nickel-rich cathode materials, is the dissolution of transition metal ions from the cathode into the electrolyte. researchgate.net These dissolved ions can migrate to and deposit on the anode surface, catalyzing electrolyte decomposition and leading to a rapid decline in battery performance. researchgate.netacs.orgresearchgate.net BTFEC has been identified as a key component in electrolyte formulations designed to mitigate this detrimental process. acs.orgnih.gov

BTFEC contributes significantly to the formation of a stable and protective electrode/electrolyte interface, often referred to as the solid electrolyte interphase (SEI). acs.orgresearchgate.net The oxidation products of BTFEC are key to creating a dense and stable passivation layer that covers the electrode surface. acs.orgresearchgate.net This protective film acts as a physical barrier, preventing direct contact between the highly reactive electrode material and the electrolyte, thereby suppressing sustained transition metal dissolution. acs.orgacs.orgnih.gov Studies have shown that BTFEC helps form reliable surface layers on silicon-graphite composite anodes and can lead to the formation of a lithium fluoride (B91410) (LiF)-rich SEI, which is known for its stabilizing properties. rsc.orgresearchgate.netsigmaaldrich.com However, research also indicates that high concentrations of BTFEC (e.g., beyond 90 vol%) can result in a thinner SEI, which may negatively impact performance by increasing resistance. rsc.orgrsc.org

Impact on Cycling Stability and Coulombic Efficiency in LMBs

The use of BTFEC in electrolytes has a demonstrably positive impact on the cycling stability and Coulombic efficiency of lithium metal batteries. By mitigating transition metal dissolution and forming a stable SEI, BTFEC helps to prevent the continuous degradation that plagues high-energy cells.

Research has shown that an electrolyte containing BTFEC and succinonitrile improved the capacity retention of a Li||NCA cell from 53.3% to 82.1% after 100 cycles. acs.orgresearchgate.net In another study, mixing BTFEC with conventional solvents like ethylene (B1197577) carbonate and ethyl methyl carbonate in NMC622||graphite (B72142) cells resulted in capacity retention of up to 90% after 200 cycles, a significant improvement over the 76% retention for the benchmark electrolyte. rsc.orgresearchgate.net Furthermore, in high-voltage applications using NMC811 cathodes, a fluorine-rich electrolyte with BTFEC achieved a remarkable capacity retention of 94.5% after 100 cycles at 4.5 V. researchgate.net While most cells with BTFEC maintain a Coulombic efficiency close to 100%, excessively high concentrations of the additive can lead to an initial drop in efficiency and subsequent capacity fade. rsc.org

Table 1: Performance of BTFEC-Containing Electrolytes in Lithium Batteries | Cell Type | Electrolyte Composition | Key Performance Metrics | Source(s) | | :--- | :--- | :--- | :--- | | Li||NCA | BTFEC and Succinonitrile (SN) | Capacity retention improved from 53.3% to 82.1% after 100 cycles. | acs.orgresearchgate.net | | NMC622||Graphite | BTFEC mixed with Ethylene Carbonate (EC) and Ethyl Methyl Carbonate (EMC) | Capacity retention of up to 90% after 200 cycles, compared to 76% for the benchmark. | rsc.orgresearchgate.net | | NMC811||SiOx-Graphite | LiFSI in Fluoroethylene Carbonate (FEC) and BTFEC | Capacity retention of 94.5% after 100 cycles with a 4.5 V upper cut-off voltage. | researchgate.net |

BTFEC in High-Voltage Lithium-Ion Battery Applications

Increasing the upper cut-off voltage of LIBs is a direct path to achieving higher energy density. researchgate.net However, this approach is often limited by the poor oxidation stability of conventional electrolytes, which leads to severe transition metal dissolution and rapid capacity fade. researchgate.net BTFEC's properties make it a strong candidate for enabling stable high-voltage operation. acs.orgnih.gov

BTFEC exhibits excellent electrochemical stability, particularly at high voltages. sigmaaldrich.com Its high oxidation stability prevents large-scale decomposition of the electrolyte on the surface of high-voltage cathodes. acs.orgnih.gov This intrinsic stability, combined with its ability to form a protective interface, is critical for the development of electrolytes that can withstand the demanding conditions of high-voltage cycling, thereby improving the performance and reliability of next-generation energy storage systems. researchgate.netacs.org

Table 2: List of Chemical Compounds

Compound Name Abbreviation / Synonym(s)
Bis(2,2,2-trifluoroethyl) Carbonate BTFEC, TFEC, DFDEC, Carbonic Acid Bis(2,2,2-trifluoroethyl) Ester
Succinonitrile SN
Lithium bis(fluorsulfonyl)imide LiFSI
Fluoroethylene carbonate FEC
Ethylene carbonate EC
Ethyl methyl carbonate EMC
Lithium hexafluorophosphate (B91526) LiPF₆
Lithium bis(trifluoromethane sulfonimide) LiTFSI
Lithium difluoro(oxalato)borate LiODFB
Lithium Cobalt Oxide LiCoO₂
Diethyl carbonate DEC

Improved High-Temperature Performance

The use of BTFEC as a co-solvent in lithium-ion battery electrolytes has been shown to improve performance at elevated temperatures. rsc.orgacs.org Its inherent thermal and electrochemical stability makes it a suitable candidate for demanding applications where batteries are exposed to higher operational temperatures. sigmaaldrich.com

Research involving high-voltage NMC811 || Silicon Oxide-Graphite pouch cells demonstrated the benefits of a BTFEC-containing electrolyte at various temperatures. A fluorine-rich electrolyte formulation composed of lithium-bis(fluorosulfonyl)imide (LiFSI) in a fluoroethylene carbonate (FEC) and BTFEC solvent blend exhibited remarkable capacity retention even at 40°C. researchgate.net This stability is crucial for applications where ambient or operational temperatures are consistently high, preventing rapid degradation and extending the cycle life of the battery. researchgate.net

Table 1: High-Temperature Cycling Performance of NMC811 || SiOx-Graphite Cells This interactive table summarizes the capacity retention of cells with a BTFEC-based electrolyte compared to a standard electrolyte after 100 cycles at a C/2 rate and a 4.5 V cut-off voltage.

Electrolyte Composition Temperature (°C) Capacity Retention after 100 Cycles
1 M LiFSI in FEC/BTFEC 20 94.5%
1 M LiFSI in FEC/BTFEC 40 92.2%

Data sourced from a 2024 study on high-performance electrolytes. researchgate.net

Prevention of Large Oxidation of Electrolyte on Cathode Surface

A significant challenge in high-voltage lithium-ion batteries is the oxidative decomposition of the electrolyte at the surface of the cathode. BTFEC has demonstrated high oxidation stability, which helps to mitigate this issue. acs.orgresearchgate.net Its use in electrolytes can prevent large-scale oxidation on the cathode surface, a critical factor for achieving stable long-term cycling at high potentials. acs.org

Fundamental Electrochemical Studies of BTFEC-Containing Electrolytes

To understand the mechanisms behind the improved performance of BTFEC-based electrolytes, researchers have conducted various fundamental electrochemical studies. These investigations delve into the molecular-level interactions within the electrolyte and at the electrode surfaces.

Electrolyte Solvation Structures

The solvation structure, which describes how lithium ions are coordinated by solvent molecules and salt anions, is a key determinant of an electrolyte's properties. nih.govescholarship.org Electrolytes can feature solvent-separated ion pairs (SSIP), contact ion pairs (CIP), and larger aggregates (AGG). escholarship.org Unlike conventional carbonate solvents like ethylene carbonate (EC), which readily solvate Li+ ions, BTFEC exhibits a very low affinity for lithium ions. rsc.orgrsc.orgresearchgate.net

Electrode/Electrolyte Interfacial Chemistry

The composition of the solid electrolyte interphase (SEI) on the anode and the cathode electrolyte interphase (CEI) on the cathode are critical for battery performance. The use of BTFEC has a profound impact on the chemistry of these interfaces. rsc.org

Studies have shown that electrolytes containing BTFEC form a stable, inorganic-rich, and often LiF-rich SEI on the anode. sigmaaldrich.comresearchgate.net This passivation layer is ionically conductive but electrically insulating, allowing Li-ions to pass through while preventing further electrolyte decomposition. rsc.org Research using X-ray photoelectron spectroscopy (XPS) has revealed that the SEI formed in the presence of BTFEC can be thinner than those formed in conventional electrolytes but possesses a distinct and more robust chemistry. rsc.orgresearchgate.net Similarly, on the cathode side, BTFEC contributes to a stable CEI that protects the cathode from the electrolyte, preventing oxidation and transition metal dissolution. researchgate.net

Theoretical Simulations of Electrolyte Behavior

Computational methods, such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, provide atomic-scale insights into electrolyte behavior that complement experimental findings. nih.govrsc.org

DFT calculations have been employed to study fluorine-rich electrolyte formulations containing BTFEC. researchgate.net These simulations predict the Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the electrolyte components. researchgate.net For BTFEC-containing electrolytes, the calculations indicate low LUMO energy levels, which suggests that the solvent would be preferentially reduced at the anode surface to form stable interphases composed of inorganic fluoride compounds. researchgate.net This theoretical finding aligns with experimental observations of inorganic- and salt-rich interphases. researchgate.net While detailed MD simulations specifically modeling BTFEC solvation structures are emerging, the technique is widely used to understand ion mobility and solvation environments in mixed-carbonate electrolytes in general. nih.govrsc.org

Postmortem Analyses of Battery Components

Postmortem analysis involves disassembling cells after cycling to directly investigate the changes in their internal components. youtube.com Techniques like Scanning Electron Microscopy (SEM) and X-ray Photoelectron Spectroscopy (XPS) are crucial for this analysis. researchgate.net

For cells cycled with BTFEC-containing electrolytes, postmortem studies have provided direct evidence for the performance-enhancing mechanisms. researchgate.net XPS analysis of the electrode surfaces has been instrumental in determining the chemical composition of the SEI and CEI, confirming the formation of a distinct, thinner, and stable interphase. rsc.orgresearchgate.netresearchgate.net These analyses have shown that the stabilization effect of BTFEC is achieved through the formation of inorganic- and salt-rich protective layers that shield the electrolyte from decomposition at the electrode surfaces. researchgate.net

Combustion Behavior and Fire Suppressant Properties of Bis 2,2,2 Trifluoroethyl Carbonate

Investigation of BTFEC as a Fire Suppressant Candidate for Lithium-Ion Batteries

Bis(2,2,2-trifluoroethyl) carbonate (BTFEC) has emerged as a promising fire suppressant candidate for lithium-ion batteries (LIBs). acs.orgnih.govelsevierpure.comfigshare.com The inherent flammability of conventional electrolyte components in LIBs poses a significant safety risk, making them susceptible to ignition from manufacturing defects or operational abuse. acs.orgnih.govelsevierpure.comfigshare.com BTFEC's structural similarity to diethyl carbonate (DEC), a common LIB electrolyte solvent, presents an opportunity to enhance battery safety without introducing adverse chemical or physical processes that could degrade performance. acs.org In fact, studies suggest that fluorinated carbonates like BTFEC can improve the high-temperature performance of high-voltage LIBs by preventing electrolyte oxidation and transition metal dissolution. acs.org

The non-flammable nature of some fluorinated solvents is attributed to their ability to scavenge oxygen radicals during combustion by generating fluorine radicals at elevated temperatures. rsc.org This process disrupts the chain reactions of combustion, leading to enhanced thermal stability within the battery. rsc.org Research has demonstrated that BTFEC, when used as a co-solvent in propylene (B89431) carbonate-based electrolytes, exhibits promising non-flammable properties. rsc.org

To thoroughly evaluate its fire suppressant efficacy, the combustion properties of BTFEC have been experimentally investigated in high-temperature environments. acs.orgnih.govelsevierpure.comfigshare.com These studies are crucial for refining and validating chemical kinetic models that predict the behavior of BTFEC in a fire scenario. acs.orgelsevierpure.com

Experimental Methods for Combustion Property Measurement

A shock tube is a key apparatus used to experimentally measure the combustion properties of substances like BTFEC under high-temperature and high-pressure conditions that simulate a combustion event. acs.orgnih.govelsevierpure.comfigshare.com In these experiments, a mixture of BTFEC and an oxidizer is rapidly heated and compressed by a shock wave, initiating combustion. acs.orgnih.govelsevierpure.comfigshare.com The conditions behind the reflected shock wave provide a controlled environment for studying the ignition and combustion process. acs.orgnih.govelsevierpure.comfigshare.com

Ignition delay time (IDT) is a critical parameter for characterizing the autoignition properties of a fuel. researchgate.netmdpi.com It is defined as the time between the passage of the reflected shock wave and the onset of ignition. osti.gov This onset is often marked by the detection of chemiluminescence from excited hydroxyl radicals (OH), which are key intermediates in combustion reactions. acs.orgnih.govelsevierpure.comfigshare.comresearchgate.net A photomultiplier tube is typically used to detect the OH emission. mdpi.com The time history of the OH* signal provides a clear indication of when ignition occurs. researchgate.net In studies of BTFEC, OH* chemiluminescence has been used to measure IDTs over a range of temperatures and equivalence ratios. acs.orgnih.govelsevierpure.comfigshare.com

Laser absorption spectroscopy is a non-intrusive optical diagnostic technique used to measure the time-resolved concentration of specific species during combustion. acs.orgnih.govelsevierpure.comfigshare.com In the context of BTFEC combustion studies, this method has been employed to obtain carbon monoxide (CO) time-history profiles. acs.orgnih.govelsevierpure.comfigshare.com By passing a laser beam of a specific wavelength through the reacting gas mixture, the amount of light absorbed by CO molecules can be measured. This absorption is directly related to the concentration of CO, providing valuable data on the reaction kinetics. osti.gov These CO time-history profiles, along with IDT measurements, are essential for developing and validating detailed chemical kinetic models of BTFEC oxidation. acs.orgelsevierpure.com

Table 1: Shock-Tube Experimental Conditions for BTFEC Combustion Studies

ParameterValue
Equivalence Ratios (φ)0.5, 1.0, 1.5
Temperature Range~1200–1650 K
PressureNear-atmospheric

This table summarizes the experimental conditions under which the combustion of BTFEC was investigated in a shock tube, including pyrolysis and oxidation conditions. nih.govelsevierpure.comfigshare.com

A microflow reactor (MFR) with a controlled temperature profile is another experimental setup used to investigate the combustion chemistry of BTFEC. acs.orgelsevierpure.com This technique allows for the study of species evolution over a range of temperatures in a well-controlled environment. researchgate.net The MFR provides a platform to study both oxidation and pyrolysis reactions by varying the composition of the gas mixture. researchgate.net

Fourier-Transform Infrared (FTIR) spectroscopy is coupled with the MFR to identify and quantify the various chemical species produced during the combustion of BTFEC. acs.orgelsevierpure.com As the gas flows through the reactor and is subjected to a controlled temperature ramp, the FTIR spectrometer analyzes the absorption of infrared radiation by the gas mixture. acs.orgelsevierpure.com Each chemical species has a unique infrared absorption spectrum, allowing for the measurement of the concentrations of BTFEC, CO, CO₂, and various fluorine-containing compounds like CHF₃, CF₂O, C₂F₆, and HF. acs.orgelsevierpure.com These measurements provide crucial data for understanding the reaction pathways and for validating chemical kinetic models over a temperature range of approximately 800–1300 K. acs.orgelsevierpure.com

Table 2: Key Species Investigated in MFR Experiments of BTFEC

SpeciesChemical Formula
This compoundC₅H₄F₆O₃
Carbon MonoxideCO
Carbon DioxideCO₂
FluoroformCHF₃
Carbonyl Fluoride (B91410)CF₂O
HexafluoroethaneC₂F₆
Hydrogen FluorideHF

This table lists the key chemical species that were measured using FTIR spectroscopy during the microflow reactor experiments on BTFEC combustion. acs.orgelsevierpure.com

Microflow Reactor (MFR) with Controlled Temperature Profiles

Key Species Investigation

During the combustion of BtFEC, several key chemical species are formed. Experimental studies using techniques like Fourier Transform Infrared Spectroscopy (FTIR) in a microflow reactor have identified the primary products. elsevierpure.comnih.gov These investigations, conducted over a temperature range of 800–1300 K, consistently detect the following species:

Carbon Monoxide (CO)

Carbon Dioxide (CO2)

Fluoroform (CHF3)

Carbonyl Fluoride (CF2O)

Hexafluoroethane (C2F6)

Hydrogen Fluoride (HF) elsevierpure.comnih.gov

The presence and concentration of these species provide crucial insights into the decomposition pathways of BtFEC at elevated temperatures.

Analysis of Pyrolysis and Oxidation Conditions

The decomposition of BtFEC has been studied under both pyrolysis (in the absence of oxygen) and oxidation (in the presence of oxygen) conditions to understand its behavior in different fire scenarios. elsevierpure.comnih.gov

Equivalence Ratio Studies

The equivalence ratio (φ), which represents the ratio of the fuel-to-oxidizer ratio to the stoichiometric fuel-to-oxidizer ratio, significantly influences the combustion products and reaction kinetics. Studies have been conducted at various equivalence ratios, typically including fuel-lean (φ = 0.5), stoichiometric (φ = 1.0), and fuel-rich (φ = 1.5) conditions. elsevierpure.comacs.orgnih.gov These experiments, often carried out in shock tubes and microflow reactors, help in understanding how the availability of oxygen affects the decomposition pathways and the formation of the key species mentioned above. elsevierpure.comnih.govscholarsportal.info For instance, CO time-history profiles, which track the concentration of carbon monoxide over time, are measured to validate kinetic models under these different equivalence ratios. elsevierpure.comacs.orgnih.gov

Temperature Range Effects

Temperature is a critical parameter governing the decomposition of BtFEC. Experimental investigations have been performed across a broad temperature range to capture its behavior from initial thermal decomposition to high-temperature combustion. Key temperature ranges studied include:

800–1300 K: In a microflow reactor, this range is used to analyze the formation of stable intermediate and final products through techniques like FTIR. elsevierpure.comnih.govablesci.com

~1200–1650 K: In shock tube experiments, this higher temperature range is utilized to measure ignition delay times and CO time-history profiles at near-atmospheric pressures. elsevierpure.comacs.orgnih.gov

Analysis reveals that the dominant decomposition pathways change with temperature. At temperatures below 900 K, the primary decomposition route is through a concerted HF elimination. acs.org However, above 1000 K, the breaking of the C–O bond becomes the more dominant pathway. acs.org

Chemical Kinetic Mechanism Development and Validation

Ab Initio Calculations for Reaction Pathways and Rate Coefficients

The foundation of a reliable kinetic model lies in accurate thermochemical and kinetic data for the elementary reactions. Ab initio quantum chemistry calculations are employed to determine the main reaction pathways and their corresponding rate coefficients. acs.org These calculations provide fundamental data on energy barriers and reaction rates. For BtFEC, these calculations have identified two primary unimolecular decomposition pathways:

HF elimination: This pathway involves the formation of a four-membered ring transition state and has a lower energy barrier. acs.org

Trifluoroacetaldehyde elimination: This is another possible pathway with a higher energy barrier. acs.org

In a recent study, a total of 39 reactions were calculated using ab initio theory, with 33 of these being new additions to the existing mechanism and five being updates to previously calculated rate constants. acs.org

Validation with Experimental Data

The developed chemical kinetic model must be validated against experimental data to ensure its accuracy. This validation is a critical step and involves comparing the model's predictions with experimental measurements under various conditions. For the BtFEC model, validation has been performed using:

CO profiles in pyrolysis: The model's prediction of carbon monoxide concentration over time during pyrolysis is compared with experimental data obtained from shock tube experiments. acs.org

Ignition delay times: The model is tested for its ability to predict the time it takes for the fuel to ignite under different temperatures and equivalence ratios. elsevierpure.comnih.gov

Laminar flame speeds: The speed at which a flame propagates through a premixed fuel-air mixture is another key parameter for model validation. scholarsportal.info

Sensitivity, Rate-of-Production, and Reaction Pathway Analyses

The combustion chemistry of this compound (BtFEC) has been elucidated through detailed chemical kinetic modeling, which includes sensitivity, rate-of-production, and reaction pathway analyses. elsevierpure.comnih.gov These analyses are crucial for understanding the specific chemical reactions that govern its behavior as a fire suppressant.

Experimental studies, often conducted in high-temperature environments like shock tubes and microflow reactors, provide the data needed to validate and refine these kinetic models. elsevierpure.comfigshare.com For instance, investigations have been performed under both pyrolysis and oxidation conditions across various equivalence ratios (φ = 0.5, 1.0, and 1.5) and temperatures ranging from approximately 800 K to 1650 K. elsevierpure.comablesci.com

A rate-of-production analysis identifies the key reactions that contribute to the formation and consumption of important species during combustion. In the context of BtFEC's interaction with common electrolyte components like ethyl methyl carbonate (EMC), a detailed chemical kinetics mechanism involving hundreds of species and thousands of reactions has been developed to describe the oxidation system. scholarsportal.info

Reaction pathway analysis helps to trace the decomposition of the BtFEC molecule and the subsequent formation of various products. These analyses show that the initial decomposition of BtFEC leads to the formation of several key fluorine-containing intermediates. acs.org The key species monitored during these experiments provide insight into the combustion pathways.

Table 1: Key Species Investigated in BtFEC Combustion Studies

SpeciesChemical Formula
This compoundC5H4F6O3
Carbon MonoxideCO
Carbon DioxideCO2
FluoroformCHF3
Carbonyl FluorideCF2O
HexafluoroethaneC2F6
Hydrogen FluorideHF
Data sourced from experimental measurements in a microflow reactor over a temperature range of 800-1300 K. elsevierpure.comfigshare.com

Role of Fluorine Atoms in Fire Suppression Mechanisms

The efficacy of BtFEC as a fire suppressant is fundamentally linked to the chemical actions of its fluorine atoms during combustion. acs.org The basic principle is that the fluorine atoms interrupt the key chemical reactions that sustain a fire. acs.orgresearchgate.net This is achieved primarily through two interconnected mechanisms: the trapping of highly reactive hydrogen radicals and the subsequent disruption of the fire's chain reaction cycles. acs.orgrsc.org

During combustion, small, highly reactive radicals, particularly hydrogen (H) atoms and hydroxyl (OH) radicals, are critical for propagating the fire. The core of the fire suppression mechanism of fluorinated compounds like BtFEC is their ability to scavenge these radicals. acs.org The C-F bonds in the suppressant break at high temperatures, releasing fluorine radicals. These radicals, along with other fluorine-containing species derived from the suppressant's decomposition, readily react with H atoms.

This process forms the highly stable molecule, Hydrogen Fluoride (HF). scholarsportal.infoacs.org The formation of HF effectively removes the H atoms from the pool of reactive species that would otherwise contribute to the fire's propagation. acs.org Key reactions identified through sensitivity analyses that demonstrate this trapping effect include:

CF3 + H ⇆ CF2 + HF

H + CF2O ⇆ HF + CFO scholarsportal.info

The removal of H radicals has a direct and significant impact on the most critical reactions in a fire: chain-branching and chain-propagating reactions. acs.org Chain-branching reactions are particularly important as they lead to a net increase in the number of radicals, causing an exponential acceleration of the combustion process.

The single most important chain-branching reaction in most hydrocarbon fires is:

H + O2 ⇆ OH + O scholarsportal.info

By actively consuming H atoms, as described in the previous section, BtFEC and its decomposition products directly inhibit this critical reaction. scholarsportal.info This reduction in the rate of the primary chain-branching step slows down the entire combustion process, leading to a decrease in flame speed and heat release rate. scholarsportal.info This quenching action disrupts the chain reactions necessary for sustained combustion, leading to enhanced thermal stability and, ultimately, fire suppression. researchgate.netrsc.org

Advanced Spectroscopic and Computational Characterization of Bis 2,2,2 Trifluoroethyl Carbonate Systems

X-ray Photoelectron Spectroscopy (XPS) for Interfacial Chemistry

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. It is a crucial tool for analyzing the solid electrolyte interphase (SEI), a passivation layer that forms on the electrode surface from electrolyte decomposition and is critical to battery performance.

The addition of Bis(2,2,2-trifluoroethyl) Carbonate to conventional carbonate ester electrolytes has been shown to significantly alter the chemistry of the SEI layer formed on graphite (B72142) anodes. rsc.orgresearchgate.net XPS studies reveal that the use of this fluorinated co-solvent leads to the formation of a thinner SEI with a distinct chemical composition compared to standard electrolytes. rsc.orgresearchgate.net A key feature of the SEI in the presence of BtFEC is its fluorine-rich nature. sigmaaldrich.comresearchgate.net Analysis indicates the formation of inorganic- and salt-rich interphases that protect the electrolyte from further decomposition at the electrode. researchgate.net Specifically, the SEI is often found to be rich in lithium fluoride (B91410) (LiF), which is believed to enhance the stability and performance of lithium metal cells. sigmaaldrich.com This modification of the SEI is a critical factor in the improved performance observed in high-voltage battery applications. researchgate.net

Fourier-Transform Infrared Spectroscopy (FTIR) in Reaction Analysis

Fourier-Transform Infrared Spectroscopy (FTIR) is a technique used to obtain an infrared spectrum of absorption or emission of a solid, liquid, or gas. An FTIR spectrometer simultaneously collects high-spectral-resolution data over a wide spectral range, making it ideal for monitoring the evolution of chemical species during reactions.

The behavior of this compound under high-temperature conditions has been investigated using a microflow reactor (MFR) coupled with FTIR spectroscopy. acs.orgsemanticscholar.org This setup allows for the in-situ analysis of gaseous products formed during pyrolysis (thermal decomposition in an inert atmosphere) and oxidation (combustion). acs.org Key chemical species evolving from BtFEC were identified and monitored over a temperature range of approximately 800–1300 K. acs.orgsemanticscholar.org The FTIR analysis identified the primary decomposition and combustion products, providing crucial data for developing detailed chemical kinetic models. acs.org

Table 1: Key Species Identified by FTIR during BtFEC Pyrolysis and Oxidation

Species Name Chemical Formula
This compound C5H4F6O3
Carbon Monoxide CO
Carbon Dioxide CO2
Fluoroform CHF3
Carbonyl Fluoride CF2O
Hexafluoroethane C2F6
Hydrogen Fluoride HF

Data sourced from studies conducted in a microflow reactor over a temperature range of 800–1300 K. acs.orgsemanticscholar.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical chemistry technique used in quality control and research for determining the content and purity of a sample as well as its molecular structure. core.ac.uk It provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. researchgate.net The primary types of NMR used for organic molecules are ¹H and ¹³C NMR, with ¹⁹F NMR being particularly important for fluorinated compounds like this compound.

The structure of this compound can be unequivocally confirmed by NMR.

¹H NMR: The proton NMR spectrum would show a single signal for the four equivalent protons of the two methylene (CH₂) groups. This signal would be split into a quartet by the three adjacent fluorine atoms on the neighboring CF₃ group.

¹³C NMR: The carbon NMR spectrum would exhibit distinct signals for the carbonyl carbon (C=O), the methylene carbons (CH₂), and the trifluoromethyl carbons (CF₃), with characteristic splitting patterns due to carbon-fluorine coupling.

¹⁹F NMR: The fluorine NMR spectrum is crucial for fluorinated compounds. For BtFEC, the six equivalent fluorine atoms of the two CF₃ groups would produce a single signal. This signal would be split into a triplet by the two adjacent protons on the neighboring CH₂ group. rsc.org

Computational Chemistry and Modeling

Computational chemistry, particularly methods like ab initio calculations and Density Functional Theory (DFT), provides theoretical insights that complement experimental findings. ucc.ie These models are used to predict molecular structures, properties, and reaction pathways.

For this compound, ab initio calculations have been employed to determine the primary reaction pathways and reaction rate coefficients for its decomposition. acs.org These computational studies have identified two main concerted elimination pathways: one leading to the elimination of a hydrogen fluoride (HF) molecule with a calculated energy barrier of 74.8 kcal mol⁻¹, and another resulting in the elimination of a trifluoroacetaldehyde molecule with a higher energy barrier of 94.3 kcal mol⁻¹. acs.org DFT calculations have also been used to analyze the charge distribution on fluorinated carbonates, revealing that the strong electron-withdrawing effect of fluorine atoms reduces the negative charge on the carbonyl oxygen compared to non-fluorinated analogues like ethylene (B1197577) carbonate. osti.gov This difference in charge distribution is critical for understanding the Li+ ion solvation and desolvation energetics, which in turn influences SEI formation. osti.gov

Table 2: Computationally Determined Decomposition Pathways for BtFEC

Elimination Product Calculated Energy Barrier (kcal mol⁻¹)
Hydrogen Fluoride (HF) 74.8
Trifluoroacetaldehyde 94.3

Data sourced from ab initio calculations. acs.org

Density Functional Theory (DFT) Studies of Molecular Interactions

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of this compound, DFT studies are instrumental in understanding its fundamental molecular interactions, which dictate its macroscopic properties and performance in applications such as lithium-ion batteries.

DFT calculations can predict a variety of molecular properties, including optimized geometries, electronic structures, and binding energies between BTFEC and other species like lithium ions (Li⁺). For instance, studies on analogous fluorinated carbonates have shown that the presence of fluorine atoms significantly influences the molecule's electronic properties and its interaction with cations. acs.orgmdpi.com The strong electron-withdrawing nature of the trifluoromethyl groups (-CF₃) in BTFEC is expected to lower the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). A lower LUMO energy level is particularly relevant for battery applications, as it suggests a propensity for the compound to be reduced and participate in the formation of a stable Solid Electrolyte Interphase (SEI) on the anode surface. researchgate.net

Recent research involving a fluorine-rich electrolyte formulation with BTFEC and fluoroethylene carbonate (FEC) utilized DFT calculations to predict these characteristics. researchgate.net The geometry optimization of lithium bis(fluorosulfonyl)imide (LiFSI) in a BTFEC/FEC solvent blend was performed using the B3LYP functional with a 6-311+G(d,p) basis set. researchgate.net Such calculations help in understanding the stable conformations of the salt within the fluorinated solvent environment.

Furthermore, DFT can be employed to study the interaction between the electrolyte and electrode surfaces. For example, investigations into the interaction of fluorinated ethylene carbonate with a nano-structured graphene model have been conducted to understand the binding energies and preferred adsorption sites. mdpi.com Similar studies for BTFEC would be crucial in elucidating its behavior at the graphite anode interface. The binding energy of Li⁺ to the carbonate molecule is a key parameter that can be calculated using DFT. For fluorinated cyclic carbonates, it has been shown that fluorination weakens the binding strength with Li⁺ compared to their non-fluorinated counterparts. acs.org This weaker interaction can be beneficial for Li⁺ mobility in the electrolyte.

The table below summarizes typical parameters obtained from DFT calculations for fluorinated carbonate systems, which are indicative of the insights that can be gained for BTFEC.

ParameterSignificance in Electrolyte SystemsTypical Findings for Fluorinated Carbonates
Binding Energy (Li⁺-Solvent) Indicates the strength of the solvation interaction, affecting Li⁺ mobility and desolvation.Fluorination generally weakens the Li⁺-solvent binding energy, which can facilitate faster Li⁺ desolvation at the electrode. acs.org
HOMO/LUMO Energy Levels Relates to the electrochemical stability window (oxidation and reduction potentials).Fluorination tends to lower both HOMO and LUMO energy levels, increasing oxidative stability and influencing reductive decomposition pathways. researchgate.net
Optimized Molecular Geometry Provides the most stable three-dimensional structure of the molecule and its complexes.DFT calculations can determine bond lengths and angles, revealing how the molecular structure changes upon interaction with Li⁺ or surfaces. mdpi.com
Electrostatic Potential Maps the charge distribution on the molecule, indicating sites for electrophilic or nucleophilic attack.The strong negative potential around the carbonyl oxygen is the primary binding site for Li⁺. Fluorination alters the overall potential distribution. acs.org

These DFT-derived insights are fundamental for the rational design of new electrolyte formulations with improved stability and performance characteristics.

Molecular Dynamics (MD) Simulations of Electrolyte Solvation Structures

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. By simulating the time-dependent behavior of a molecular system, MD provides detailed information about the structure and dynamics of complex systems like liquid electrolytes. For electrolytes containing this compound, MD simulations are invaluable for understanding the solvation structure of lithium ions and the transport properties of the electrolyte. acs.org

A key aspect investigated through MD simulations is the Li⁺ solvation shell. This refers to the arrangement of solvent molecules and anions immediately surrounding a lithium ion. The composition and stability of this solvation shell are critical as they directly influence Li⁺ transport mechanisms, ionic conductivity, and the processes occurring at the electrode-electrolyte interface. stanford.eduarxiv.org

In MD simulations of carbonate-based electrolytes, researchers analyze radial distribution functions (RDFs) to determine the probability of finding a particular atom at a certain distance from the Li⁺ ion. acs.orgacs.org The position of the first peak in the Li⁺-O (carbonyl) RDF, for example, gives the average distance of the coordinating solvent molecules. Integrating the RDF up to its first minimum yields the coordination number (CN), which is the average number of molecules in the first solvation shell.

Studies on fluorinated carbonates have shown that fluorination affects both the strength of the Li⁺-solvent interaction and the composition of the solvation shell. acs.org While specific MD simulation data solely focused on BTFEC is not widely published, general trends observed for other fluorinated linear carbonates can provide valuable insights. Fluorination can weaken the coordinating ability of the carbonate solvent. acs.org This may lead to a lower coordination number of BTFEC molecules around the Li⁺ ion or an increased participation of anions in the first solvation shell, forming contact ion pairs (CIPs) or aggregates (AGGs). arxiv.org

The dynamics of the solvation shell can also be studied. The residence time of a solvent molecule in the Li⁺ solvation shell, which is the average time it remains coordinated to the cation, can be calculated from MD trajectories. A shorter residence time is generally associated with faster Li⁺ dynamics and higher ionic conductivity.

The following table presents key parameters derived from MD simulations of carbonate-based electrolytes and their significance.

ParameterDescriptionSignificance for Electrolyte Performance
Radial Distribution Function (RDF) Describes how the density of surrounding particles varies as a function of distance from a central particle.Provides information on the average Li⁺-solvent and Li⁺-anion distances, indicating the structure of the solvation shell. acs.org
Coordination Number (CN) The average number of solvent molecules or anions in the first solvation shell of a cation.A lower CN can lead to reduced viscosity and enhanced Li⁺ mobility. Anion participation in the solvation shell affects ion pairing. acs.org
Residence Time The average time a molecule or ion spends in the first solvation shell of another ion.Shorter residence times for solvent molecules are correlated with faster Li⁺ transport and higher ionic conductivity. stanford.edu
Diffusion Coefficient A measure of the mobility of a species in the electrolyte.Higher diffusion coefficients for Li⁺ are desirable for high-rate battery performance. MD simulations can predict these values.
Ionic Conductivity A measure of the electrolyte's ability to conduct ions.Can be estimated from MD simulations and is a critical parameter for battery performance. arxiv.org

MD simulations, often used in conjunction with DFT calculations for force field parameterization, provide a molecular-level picture of the structure and dynamics that govern the performance of BTFEC-containing electrolytes. acs.org

Quantum Chemical Calculations for Reaction Mechanisms

Quantum chemical calculations are essential for elucidating the reaction mechanisms that are difficult to probe experimentally, such as the decomposition of electrolyte components and the formation of the Solid Electrolyte Interphase (SEI). nih.govescholarship.org For this compound, these calculations provide fundamental insights into its stability, decomposition pathways, and its role in SEI formation.

One area where quantum chemical calculations have been applied to BTFEC is in understanding its thermal decomposition, which is relevant to its use as a fire suppressant in lithium-ion batteries. acs.org Theoretical studies have reinvestigated the decomposition of BTFEC using density functional theory, specifically the M06-2x-D3 functional, to determine the geometries and vibrational frequencies of stable molecules and transition states. acs.org These calculations help to map out the potential energy surface of the decomposition reactions and to determine the main reaction pathways and their associated energy barriers. This information is crucial for developing detailed chemical kinetic models that can predict the behavior of the compound under high-temperature conditions. acs.org

In the context of battery electrolytes, quantum chemical calculations are used to predict the reduction and oxidation potentials of solvent molecules. acs.org As mentioned earlier, the fluorination in BTFEC is expected to increase its oxidative stability. Quantum chemical methods can quantify this by calculating the energy change associated with removing an electron from the molecule. Similarly, the reduction potential can be calculated to predict how easily the molecule will accept an electron at the anode surface.

The decomposition of fluorinated carbonates at the anode is a key process in the formation of a LiF-rich SEI, which is known to be beneficial for battery performance. Quantum chemical calculations can model the step-by-step reduction of the BTFEC molecule. For instance, studies on other fluorinated carbonates suggest that the reduction can lead to the cleavage of C-O or C-F bonds, ultimately producing fluoride ions that react with lithium ions to form LiF. acs.org Understanding these reaction mechanisms is key to designing electrolyte additives that promote the formation of a desirable SEI.

The table below outlines the types of information that can be obtained from quantum chemical calculations regarding reaction mechanisms.

Calculation TypeInformation ObtainedRelevance to BTFEC in Batteries
Transition State Search Identifies the geometry and energy of the transition state for a given reaction.Determines the activation energy and rate-determining step for decomposition reactions. frontiersin.org
Reaction Pathway Analysis Maps out the sequence of elementary steps that connect reactants to products.Elucidates the detailed mechanism of BTFEC reduction at the anode or its thermal decomposition. acs.org
Calculation of Redox Potentials Predicts the electrochemical stability window of the molecule.Determines at what voltages BTFEC is likely to be oxidized or reduced, which is crucial for high-voltage applications. acs.org
Thermodynamic Calculations Provides Gibbs free energy and enthalpy changes for reactions.Determines the spontaneity and energetics of decomposition reactions and SEI formation processes. researchgate.net

Through these advanced computational techniques, a comprehensive, multi-scale understanding of this compound systems is being developed, from single-molecule properties to the complex dynamics within an operating battery.

Applications Beyond Energy Storage and Organic Synthesis

Chemical Intermediate in Specialized Applications

Bis(2,2,2-trifluoroethyl) carbonate serves as a crucial intermediate in the synthesis of specialized chemical structures, most notably in the production of unsymmetrical ureas. Research has demonstrated its effectiveness as a condensing agent in the one-pot parallel synthesis of these compounds. researchgate.netnih.govgoogle.com The process benefits from the moderate reactivity of TFEC, which allows for a controlled, stepwise reaction with alkyl amines. nih.gov This method is efficient for both monosubstituted and functionalized alkyl amines and does not necessitate stringent conditions such as precise temperature control. researchgate.netnih.govgoogle.com

The unique reactivity of TFEC, attributed to the electron-withdrawing trifluoroethyl groups, allows it to facilitate substitution reactions with higher reactivity compared to conventional carbonates like diethyl carbonate. researchgate.net This property makes it a valuable tool for creating diverse libraries of unsymmetrical ureas for various research and industrial purposes. nih.govgoogle.com

Interactive Table: Synthesis of Unsymmetrical Ureas using this compound
Reactant 1 (Amine)Reactant 2 (Amine)Product (Unsymmetrical Urea)Key Advantage of using TFECReference
Monosubstituted Alkyl AmineFunctionalized Alkyl AmineDiverse library of unsymmetrical ureasControlled stepwise aminolysis, no special conditions required. nih.govgoogle.com nih.gov
Primary AmineSecondary AmineUnsymmetrical Aliphatic UreasModerate reactivity allows for high regioselectivity. nih.gov nih.gov

Solvents for Cleaning and Coating Applications

The non-flammable nature of fluorinated carbonates like TFEC makes them attractive as potential solvents in applications where fire safety is a primary concern. rsc.org While extensively studied as a co-solvent in non-flammable electrolytes for lithium-ion batteries, its properties suggest potential for use in specialized cleaning and coating formulations. rsc.orgresearchgate.netrsc.org The presence of fluorine imparts thermal stability and can help in dissolving fluorinated polymers, making it a candidate for precision cleaning of electronic components or as a solvent in the formulation of high-performance fluorinated coatings. rsc.orggoogle.com

Manufacturing of Specialty Coatings, Adhesives, and Sealants

The incorporation of fluorinated compounds into coatings, adhesives, and sealants is known to enhance their chemical resistance, thermal stability, and durability. While direct formulation data for TFEC in these applications is not widely published, its properties as a fluorinated carbonate suggest its potential as a valuable additive or co-monomer. For instance, in the aerospace industry, where adhesives and sealants are exposed to extreme conditions, the integration of fluorinated building blocks can be highly beneficial. The hydrophobicity and heat-resistance exhibited by similar fluorinated compounds like Bis-(2,2,2-Trifluoroethyl) Itaconate underscore the potential advantages of incorporating TFEC into such formulations. specialchem.comspecialchem.com

Polymer Science and Materials Modification

This compound is emerging as a significant player in polymer science, particularly in the synthesis of polycarbonates and the development of advanced polymer materials like vitrimers. researchgate.net It can be used in transesterification reactions with diols to produce polycarbonates, offering an alternative to the use of highly toxic phosgene (B1210022). researchgate.netnih.gov The reactivity of TFEC is reported to be between that of dimethylcarbonate and diphenylcarbonate, providing a balance for controlled polymerization. researchgate.net

Furthermore, TFEC is being explored for its ability to modify the properties of existing polymers, enhancing their chemical resistance, stability, and durability. google.com Its role in the synthesis of vitrimers, a class of polymers that combine the properties of thermosets and thermoplastics, highlights its potential in creating innovative and re-processable polymer networks. researchgate.net

Interactive Table: this compound in Polymer Science
Application AreaRole of this compoundResulting Polymer/MaterialKey BenefitsReference
Polycarbonate SynthesisMonomer (via transesterification with diols)PolycarbonatesPhosgene-free synthesis route. researchgate.netnih.gov researchgate.net
Advanced Polymer MaterialsComponent in synthesisVitrimersCreates re-processable polymer networks with enhanced chemical resistance. researchgate.net researchgate.net
Polymer ModificationAdditive/ModifierModified PolymersEnhanced chemical resistance, stability, and durability. google.com google.com

Emerging Niche Applications

Beyond the established and developing applications, the unique properties of this compound are leading to its investigation in several emerging niche areas. Its primary role as a non-flammable co-solvent and additive in high-energy density lithium-ion batteries continues to be a major focus of research, with studies exploring its ability to improve safety and performance. rsc.orgresearchgate.netrsc.orgacs.orgelsevierpure.comresearchgate.netacs.orgsigmaaldrich.com The oxidation products of TFEC can form a stable and dense passivation layer on electrode surfaces, which is crucial for the longevity and stability of next-generation batteries. acs.org

The ability of TFEC to act as a trifluoroethoxylating agent in organic synthesis opens up possibilities for the creation of novel fluorinated molecules with potential applications in pharmaceuticals and agrochemicals. Its use as an environmentally benign substitute for phosgene in the synthesis of fluorinated dialkyl carbonates also represents a significant step towards greener chemical processes. researchgate.net As research continues, it is anticipated that more specialized applications for this versatile compound will be discovered in various fields of materials science and chemical manufacturing.

Future Research Directions and Perspectives

Optimization of BTFEC-Based Electrolyte Formulations

The performance of an electrolyte is a delicate balance of the properties of its constituent salts, solvents, and additives. While BTFEC offers significant advantages, particularly as a flame-retarding co-solvent, its formulation in an electrolyte is critical. Future research should systematically investigate the optimization of BTFEC-based electrolytes.

This involves a multi-pronged approach:

Co-solvent Ratios: Studies have shown that while BTFEC can enhance safety and performance, high concentrations (e.g., beyond 90 vol%) can lead to increased cell resistance and rapid capacity fading. nih.govresearchgate.netrsc.orgnih.gov This is likely due to BTFEC's lower Li⁺-solvating ability. nih.govrsc.org Future work should focus on creating comprehensive phase diagrams mapping electrolyte properties (ionic conductivity, viscosity, flammability) against varying concentrations of BTFEC with conventional solvents like ethylene (B1197577) carbonate (EC) and ethyl methyl carbonate (EMC).

Lithium Salt Concentration and Type: The choice and concentration of the lithium salt are paramount. While lithium hexafluorophosphate (B91526) (LiPF₆) is the incumbent salt, its thermal and chemical instability can be problematic. researchgate.net Exploring alternative salts, such as lithium bis(fluorosulfonyl)imide (LiFSI), in combination with BTFEC could lead to synergistic effects, such as improved high-voltage stability and suppression of transition metal dissolution from the cathode. researchgate.netautomatsoln.com

Novel Additives: The use of functional additives in small quantities can have a profound impact on electrolyte performance. Research into additives that can enhance the Li⁺-solvating power of BTFEC-based electrolytes without compromising their non-flammable nature is a crucial next step. Furthermore, additives that work in concert with BTFEC to build a more robust and ionically conductive SEI are of great interest.

Electrolyte Composition (v/v/w)Key FindingsReference
LiPF₆ in EC/EMC (3:7) + varying BTFEC %Comparable or superior capacity retention (up to 90% after 200 cycles) compared to benchmark (76%). BTFEC content > 90 vol% leads to increased resistance and capacity fade. nih.gov
LiFSI in FEC/BTFECIn NMC811
BTFEC with Succinonitrile (B93025) (SN) additiveSynergistic effect observed in suppressing nickel ion dissolution from nickel-rich cathodes by forming a protective interface. ku.ac.ae
Electrolytes with >60% v/v BTFECDemonstrated non-flammable properties, highlighting its potential as a flame-retardant co-solvent. sigmaaldrich.com

Exploration of Novel BTFEC Derivatives for Enhanced Performance

The molecular structure of BTFEC offers opportunities for chemical modification to further enhance its properties. The synthesis and evaluation of novel BTFEC derivatives represent a promising frontier for research. Future efforts could focus on:

Asymmetrical Fluorinated Carbonates: While BTFEC is a symmetrical molecule, designing asymmetrical carbonates that retain a trifluoroethyl group on one side and a different functional group on the other could offer a tailored balance of properties. For example, incorporating a group with higher lithium salt solubility could counteract the primary drawback of BTFEC.

Functionalized Trifluoroethyl Groups: Introducing additional functional groups onto the trifluoroethyl backbone could impart new functionalities. For instance, incorporating a polymerizable group could enable the in-situ formation of a gel-polymer electrolyte, combining the safety of a solid electrolyte with the high ionic conductivity of a liquid.

Oligo-ether Functionalization: Attaching short oligo-ether chains to the BTFEC structure could improve its lithium-ion solvation capability, potentially increasing the ionic conductivity of the resulting electrolyte.

Research in this area would involve not only the creative design and synthesis of new molecules but also extensive computational screening to predict their electrochemical properties before undertaking laborious laboratory synthesis.

Deeper Understanding of Interfacial Phenomena in BTFEC Systems

The interface between the electrolyte and the electrodes (the SEI on the anode and the cathode-electrolyte interphase or CEI on the cathode) is arguably the most critical and least understood component of a battery. ku.ac.aeshu.edu.cn It governs cycle life, efficiency, and safety. While it is known that BTFEC contributes to the formation of a thin, LiF-rich SEI, a more profound understanding is necessary. sigmaaldrich.comsigmaaldrich.com

Future research should prioritize:

Advanced In-situ and Operando Characterization: Techniques like Electrochemical Quartz Crystal Microbalance with Dissipation (EQCM-D), cryo-electron microscopy (cryo-EM), and in-situ X-ray photoelectron spectroscopy (XPS) are crucial for observing the formation and evolution of the SEI and CEI in real-time within an operating battery. shu.edu.cnyoutube.com Applying these techniques to BTFEC-containing cells will provide unprecedented insight into the dynamics of the interfacial layers.

Computational Modeling: Ab initio calculations and molecular dynamics simulations can be powerful tools to model the decomposition pathways of BTFEC at the electrode surfaces and predict the chemical composition and morphology of the resulting interphases. acs.org Such studies can help elucidate the role of BTFEC's low Li⁺-solvating ability in the interfacial chemistry. nih.govrsc.org

Probing Mechanical Properties: The mechanical stability of the SEI is critical, especially for next-generation anodes like silicon that undergo large volume changes during cycling. Atomic force microscopy (AFM) and nanoindentation techniques should be employed to quantify the mechanical properties of the SEI formed in the presence of BTFEC.

A detailed understanding of these interfacial phenomena will enable the rational design of electrolyte formulations that form a truly stable and highly conductive interphase.

Development of Sustainable and Scalable Synthesis Methods for BTFEC

For any chemical to have a widespread technological impact, its production must be both environmentally sustainable and economically viable. While BTFEC is commercially available, its synthesis routes can be improved.

Future research in this domain should focus on:

Greener Synthetic Routes: The synthesis of fluorinated dialkyl carbonates from carbon dioxide (CO₂) as a C1 source is a highly attractive green chemistry approach. researchgate.net Further research is needed to optimize catalysts and reaction conditions to improve the yield and efficiency of this process for BTFEC production, particularly using low-concentration CO₂ sources.

Phosgene-Free Synthesis: Traditional carbonate synthesis sometimes involves highly toxic reagents like phosgene (B1210022). Developing and scaling up phosgene-free routes is essential for safe and environmentally friendly manufacturing.

Process Intensification: Exploring continuous flow chemistry and microwave-assisted synthesis could lead to more efficient, scalable, and cost-effective production of BTFEC. mdpi.com These methods often offer better control over reaction parameters, leading to higher purity products and reduced waste.

Catalyst Development: The discovery of robust, inexpensive, and highly active catalysts for the carbonylation of 2,2,2-trifluoroethanol (B45653) is key to improving the economics of BTFEC synthesis.

Expansion of BTFEC Applications in Diverse Scientific and Technological Fields

While the primary focus for BTFEC has been on lithium-ion batteries, its unique properties suggest potential applications in other areas. A forward-looking research perspective should include the exploration of these new frontiers.

Potential areas for investigation include:

Other Energy Storage Systems: The high electrochemical stability of BTFEC makes it a candidate for electrolytes in other advanced battery chemistries, such as sodium-ion, potassium-ion, or magnesium-ion batteries, which often operate at different electrochemical potentials than lithium-ion systems. Its ability to mitigate polysulfide shuttling in lithium-sulfur batteries, similar to other fluorinated ethers, could also be investigated.

Organic Synthesis: BTFEC has been successfully used as a condensing agent for the one-pot parallel synthesis of unsymmetrical aliphatic ureas. nih.govacs.org This demonstrates its utility as a chemical reagent. Further research could explore its application as a trifluoroethylating agent or as a less hazardous substitute for other reagents in various organic transformations.

Functional Materials: The high fluorine content and polarity of BTFEC could be leveraged in the formulation of specialized materials such as lubricants, hydraulic fluids, or as a component in polymer chemistry, for example, in the synthesis of polycarbonates or polyurethanes. researchgate.net

By broadening the scope of research beyond its immediate application in lithium-ion batteries, the full potential of Bis(2,2,2-trifluoroethyl) carbonate as a versatile chemical compound can be unlocked.

Q & A

Q. How to design experiments to evaluate this compound as a solvent for CO₂ capture?

  • Methodological Answer :
  • Gas Solubility Measurements : Use a high-pressure reactor with in situ FTIR to quantify CO₂ uptake.
  • Thermodynamic Modeling : Apply the Peng-Robinson equation of state to predict phase behavior.
  • Benchmarking : Compare with commercial solvents (e.g., monoethanolamine) for absorption efficiency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.